molecular formula C11H13F3O3 B1459364 3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol CAS No. 2060215-61-2

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol

Cat. No.: B1459364
CAS No.: 2060215-61-2
M. Wt: 250.21 g/mol
InChI Key: TUQMWQLMTNYXCH-UHFFFAOYSA-N
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Description

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol is a useful research compound. Its molecular formula is C11H13F3O3 and its molecular weight is 250.21 g/mol. The purity is usually 95%.
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Biological Activity

3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol is a synthetic organic compound notable for its unique trifluoroethoxy and phenoxy functional groups. This compound has garnered attention in medicinal chemistry, primarily for its role as an intermediate in the synthesis of pharmaceuticals, particularly alpha-1 adrenergic receptor antagonists like silodosin, which are used in treating benign prostatic hyperplasia (BPH) .

Chemical Structure and Properties

The molecular structure of this compound includes a propanol backbone that enhances its solubility and reactivity. The trifluoroethoxy group increases the lipophilicity of the compound, potentially improving its pharmacokinetic properties .

Chemical Characteristics:

  • Molecular Formula: C13H14F3O3
  • Molecular Weight: 292.25 g/mol
  • Solubility: Enhanced due to the trifluoroethoxy group.

Research indicates that this compound interacts with alpha-1 adrenergic receptors, modulating their activity. This interaction is crucial for the therapeutic effects observed in drugs like silodosin . The trifluoroethoxy moiety is believed to contribute to the compound's affinity for these receptors.

Pharmacological Studies

Several studies have evaluated the biological activity of compounds containing trifluoroethoxy groups. For instance, a review highlighted that the inclusion of a trifluoromethyl group in phenolic compounds significantly increased their potency against various biological targets, including serotonin uptake inhibition .

Table 1: Comparison of Biological Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
SilodosinIndoline moietyAlpha-1 adrenergic antagonist
4-[2-(Trifluoroethoxy)phenyl]-butan-1-olLonger carbon chainDifferent pharmacological profile
4-(Trifluoromethyl)phenolLacks ether linkageUsed in different chemical contexts
3-[4-(Trifluoromethyl)phenyl]-propan-1-olTrifluoromethyl instead of trifluoroethoxyVaries in biological activity

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. A notable study synthesized various derivatives and tested them for their receptor affinities and inhibition capabilities against enzymes such as phosphodiesterases .

Key Findings:

  • The introduction of a trifluoroethoxy group improved the lipophilicity and receptor binding affinity.
  • Compounds derived from this structure showed significant promise in modulating adrenergic receptor activity.

Clinical Implications

The pharmacological profile of this compound suggests potential applications in treating conditions related to alpha-1 adrenergic receptor dysfunction. Given its role as an intermediate in synthesizing silodosin and similar agents, ongoing research aims to elucidate its full therapeutic potential .

Properties

IUPAC Name

3-[2-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O3/c12-11(13,14)8-17-10-5-2-1-4-9(10)16-7-3-6-15/h1-2,4-5,15H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQMWQLMTNYXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCO)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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